ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate
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Overview
Description
Ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with biological targets.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds
Future Directions
Given the wide range of biological activities associated with indole derivatives , there is potential for further exploration and development of compounds like ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate. Future research could focus on synthesizing a variety of indole derivatives and screening them for different pharmacological activities .
Preparation Methods
The synthesis of ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate involves multiple steps, starting with the preparation of the indole core. The reaction typically involves the condensation of 4-ethoxyphenylhydrazine with an appropriate aldehyde, followed by cyclization to form the indole ring. The resulting indole derivative is then subjected to further functionalization to introduce the pyrimido[5,4-b]indole moiety and the ethyl propanoate group .
Chemical Reactions Analysis
Ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the ethoxyphenyl group.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate involves its interaction with specific molecular targets. The compound is known to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, it can interact with DNA and RNA, leading to its antiviral and anticancer properties .
Comparison with Similar Compounds
Ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate is unique due to its specific structural features and biological activities. Similar compounds include:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole core.
Celecoxib: Another NSAID with a different structural framework but similar anti-inflammatory properties
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate.
Properties
IUPAC Name |
ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-4-29-16-12-10-15(11-13-16)26-21(27)20-19(17-8-6-7-9-18(17)24-20)25-23(26)31-14(3)22(28)30-5-2/h6-14,24H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJHXXVOFNAVQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC(C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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